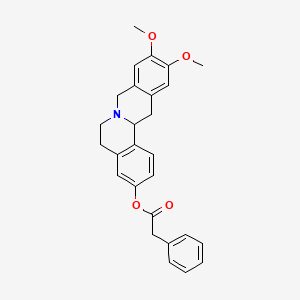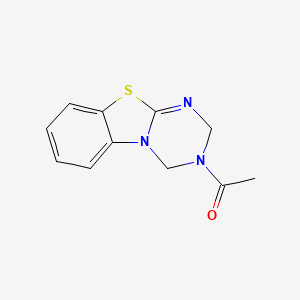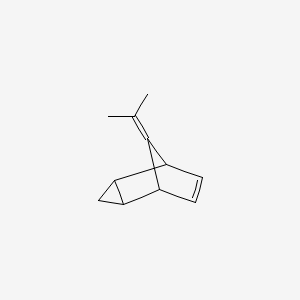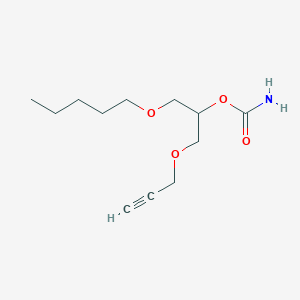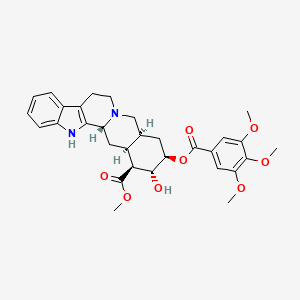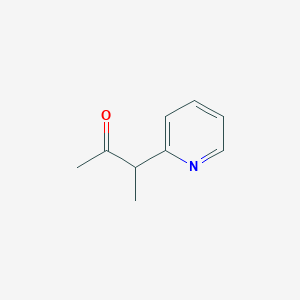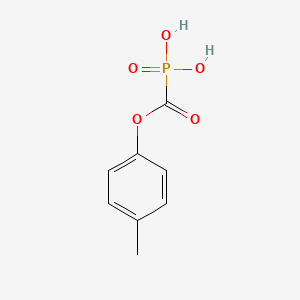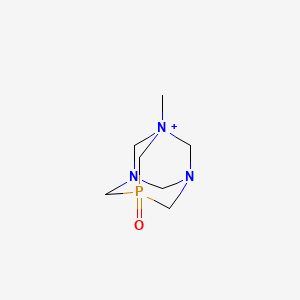
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3311(3,7))decane 7-oxide is a heterocyclic compound containing nitrogen and phosphorus atoms It is known for its unique tricyclic structure, which imparts distinct chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide typically involves the reaction of 1,3,5-triaza-7-phosphaadamantane with an oxidizing agent. Common oxidizing agents used in this synthesis include hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxide back to its parent phosphine compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the phosphorus atom.
科学研究应用
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide involves its ability to interact with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and leading to therapeutic effects. The compound’s unique structure allows it to participate in redox reactions, which can modulate cellular processes and pathways.
相似化合物的比较
Similar Compounds
1,3,5-Triaza-7-phosphaadamantane: The parent compound without the oxide group.
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane: The reduced form of the compound.
Uniqueness
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3311(3,7))decane 7-oxide is unique due to its tricyclic structure and the presence of both nitrogen and phosphorus atoms
属性
CAS 编号 |
53597-72-1 |
|---|---|
分子式 |
C7H15N3OP+ |
分子量 |
188.19 g/mol |
IUPAC 名称 |
1-methyl-3,5-diaza-1-azonia-7λ5-phosphatricyclo[3.3.1.13,7]decane 7-oxide |
InChI |
InChI=1S/C7H15N3OP/c1-10-3-8-2-9(4-10)6-12(11,5-8)7-10/h2-7H2,1H3/q+1 |
InChI 键 |
WDXKAWGLTIRUNG-UHFFFAOYSA-N |
规范 SMILES |
C[N+]12CN3CN(C1)CP(=O)(C3)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



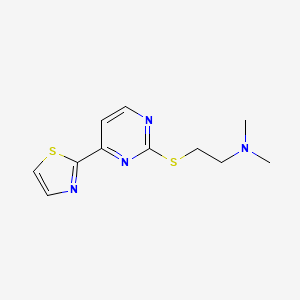
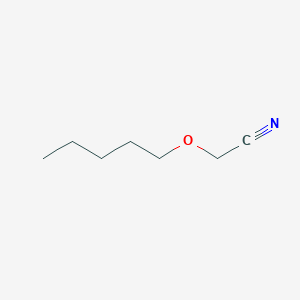
![1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone](/img/structure/B12791489.png)

